Cas no 74244-17-0 (Boc-L-aspartic acid a-amide)

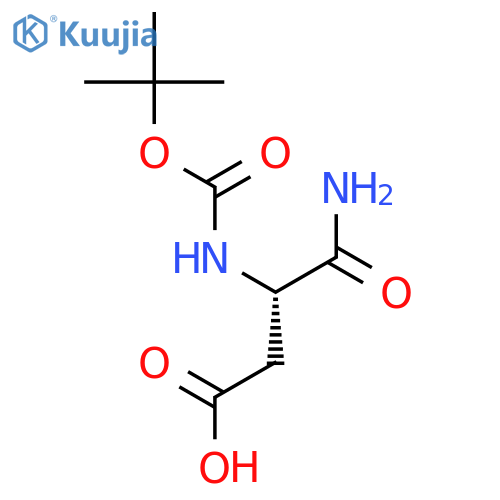

Boc-L-aspartic acid a-amide structure

商品名:Boc-L-aspartic acid a-amide

CAS番号:74244-17-0

MF:C9H16N2O5

メガワット:232.233742713928

MDL:MFCD00076946

CID:556028

PubChem ID:57647270

Boc-L-aspartic acid a-amide 化学的及び物理的性質

名前と識別子

-

- Butanoic acid,4-amino-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, (3S)-

- Boc-Asp-NH?

- Boc-Asp-NH2

- Boc-L-Aspartic Acid 1-Amide

- Boc-L-aspartic acid a-amide

- Boc-isoAsn-OH

- Boc-L-isoasparagine

- tert.-Butyloxycarbonyl-L-isoasparagin

- (S)-4-Amino-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-butanoic acid

- CS-0201895

- SCHEMBL2130020

- SCHEMBL9219658

- HY-W142111

- AS-48989

- (3S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

- (S)-4-Amino-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid

- 74244-17-0

- Boc-L-Asparticacid

- AKOS016004416

- BP-12800

- DTXSID50427021

- (S)-4-amino-3-(tert-butoxycarbonylamino)-4-oxobutanoic acid

- Boc-Asp-NH2, >=98.0% (TLC)

- MFCD00076946

- FD21178

- DA-51283

- N2-Boc-L-isoasparagine

- (3S)-3-[(TERT-BUTOXYCARBONYL)AMINO]-3-CARBAMOYLPROPANOIC ACID

- Boc-Isoasn-OH;Boc-L-isoasparagine

- Boc-Asp-NH

-

- MDL: MFCD00076946

- インチ: InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m0/s1

- InChIKey: VKCARTLEXJLJBZ-YFKPBYRVSA-N

- ほほえんだ: CC(C)(OC(N[C@H](C(N)=O)CC(O)=O)=O)C

計算された属性

- せいみつぶんしりょう: 232.105922g/mol

- ひょうめんでんか: 0

- XLogP3: -0.4

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 回転可能化学結合数: 6

- どういたいしつりょう: 232.105922g/mol

- 単一同位体質量: 232.105922g/mol

- 水素結合トポロジー分子極性表面積: 119Ų

- 重原子数: 16

- 複雑さ: 295

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 6

じっけんとくせい

- 色と性状: 固体。

- 密度みつど: 1.253

- ゆうかいてん: 150-154 °C

- ふってん: 462.7 °C at 760 mmHg

- フラッシュポイント: 462.7 °C at 760 mmHg

- 屈折率: 1.496

- PSA: 118.72000

- LogP: 0.93090

- ようかいせい: まだ確定していません。

- 光学活性: [α]20/D −29±2°, c = 1% in DMF

Boc-L-aspartic acid a-amide セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- ちょぞうじょうけん:冷蔵保存

Boc-L-aspartic acid a-amide 税関データ

- 税関コード:2924199090

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Boc-L-aspartic acid a-amide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM185552-5g |

(S)-4-amino-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid |

74244-17-0 | 97% | 5g |

$333 | 2023-02-18 | |

| eNovation Chemicals LLC | Y1266479-1g |

Boc-Asp-NH2 |

74244-17-0 | 98.5% (Assay) | 1g |

$260 | 2024-06-07 | |

| Chemenu | CM185552-5g |

(S)-4-amino-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid |

74244-17-0 | 97% | 5g |

$333 | 2021-06-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03917-1g |

Boc-Asp-NH2 |

74244-17-0 | 1g |

¥3138.0 | 2021-09-03 | ||

| eNovation Chemicals LLC | Y1266479-5g |

Boc-Asp-NH2 |

74244-17-0 | 98.5% (Assay) | 5g |

$735 | 2024-06-07 | |

| Fluorochem | 226612-5g |

Boc-Asp-NH2 |

74244-17-0 | 95% | 5g |

£387.00 | 2022-02-28 | |

| Chemenu | CM185552-25g |

(S)-4-amino-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid |

74244-17-0 | 97% | 25g |

$1149 | 2023-02-18 | |

| abcr | AB312420-1g |

Boc-Asp-NH2, 95%; . |

74244-17-0 | 95% | 1g |

€142.00 | 2025-02-15 | |

| abcr | AB312420-5g |

Boc-Asp-NH2, 95%; . |

74244-17-0 | 95% | 5g |

€459.00 | 2025-02-15 | |

| 1PlusChem | 1P003OWM-1g |

Boc-Asp-NH2 |

74244-17-0 | ≥ 98.5% (Assay) | 1g |

$147.00 | 2024-04-21 |

Boc-L-aspartic acid a-amide 関連文献

-

1. Amino-acids and peptides. Part XXXIV. Anchimerically assisted coupling reactions: the use of 2-pyridyl thiolestersK. Lloyd,G. T. Young J. Chem. Soc. C 1971 2890

74244-17-0 (Boc-L-aspartic acid a-amide) 関連製品

- 1685-33-2(Cbz-D-Valine)

- 405-39-0(Z-Lys(Z)-OH)

- 1913-12-8(N-Boc-L-Aspartic Acid 4-tert-Butyl Ester Dicyclohexylammonium Salt)

- 55297-72-8(N-Boc D-Isoglutamine)

- 1676-90-0(Boc-Asp(OtBu)-OH)

- 2018-66-8(N-Cbz-L-leucine)

- 1152-61-0(Z-Asp-OH)

- 1155-62-0(N-Carbobenzoxy-L-glutamic acid)

- 2212-75-1(Z-Lys-OH)

- 2212-76-2(Z-Lys(boc)-oh dcha)

推奨される供給者

Amadis Chemical Company Limited

(CAS:74244-17-0)Boc-L-aspartic acid a-amide

清らかである:99%

はかる:25g

価格 ($):1241.0